molecular formula C11H10F3N3 B10943300 5-Cyclopropyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-Cyclopropyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10943300
M. Wt: 241.21 g/mol
InChI Key: VSLSAOMCNZSPJW-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have attracted significant interest in pharmaceutical research due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. For instance, ethyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be obtained by the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate and 1-cyclopropyl-4,4-difluorobutane-1,3-dione in acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar cyclocondensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazolo[1,5-a]pyrimidine oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Cyclopropyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C11H10F3N3

Molecular Weight

241.21 g/mol

IUPAC Name

5-cyclopropyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H10F3N3/c1-6-4-10-15-8(7-2-3-7)5-9(11(12,13)14)17(10)16-6/h4-5,7H,2-3H2,1H3

InChI Key

VSLSAOMCNZSPJW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1)C3CC3)C(F)(F)F

Origin of Product

United States

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